2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-13-9-14(2)11-16(10-13)23-18(25)12-27-19-20(26)24(8-7-22-19)17-5-3-15(21)4-6-17/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZAYCFDBSFXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound, and how are impurities minimized?
- Methodological Answer : Synthesis requires stepwise coupling of the pyrazinone core with thioacetamide and aryl bromophenyl precursors under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C during thioether formation to prevent decomposition .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
- Reaction Time : Monitor via TLC/HPLC to terminate reactions at ~85% conversion to avoid byproducts .
- Characterization : Confirm purity (>95%) via H/C NMR (peaks: δ 7.8–8.2 ppm for bromophenyl, δ 2.2–2.4 ppm for dimethyl groups) and HRMS (m/z calculated: 434.28) .
Q. How is the compound’s preliminary bioactivity assessed, and what assays are recommended?
- Methodological Answer : Screen for anti-inflammatory or anticancer activity using:
- In vitro kinase inhibition assays : Test IC values against COX-2 or EGFR kinases at 1–100 µM concentrations .
- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 10 nM–100 µM .
- Control experiments : Include positive controls (e.g., celecoxib for COX-2) and solvent-only blanks to validate specificity .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with substitutions (e.g., replacing bromophenyl with chlorophenyl or altering dimethyl groups) to isolate pharmacophores. Compare IC shifts in kinase assays .
- Crystallography : Resolve binding modes via X-ray diffraction (e.g., hydrogen bonding at pyrazinone’s carbonyl group with kinase active sites) .
- Statistical Modeling : Apply QSAR to correlate substituent electronegativity with activity trends .
Q. What strategies ensure chemical stability during long-term pharmacological studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- pH extremes : 1.0 (HCl) and 13.0 (NaOH) at 37°C for 24 hours; analyze via HPLC for hydrolysis .
- Oxidative Stress : 3% HO at 25°C; monitor thioether oxidation by LC-MS .
- Storage Conditions : Lyophilize and store at -80°C under argon to prevent thioether oxidation .
Q. How can molecular docking and dynamics refine target hypotheses?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to model compound binding to EGFR (PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to Lys721/Met793 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .
- Experimental Cross-Validation : Compare docking results with SPR-measured binding kinetics (K < 1 µM confirms high affinity) .
Q. What analytical techniques resolve ambiguities in reaction mechanisms during synthesis?
- Methodological Answer :
- Isotopic Labeling : Use S-thioacetamide to track sulfur incorporation via MS isotopic patterns .
- Kinetic Profiling : Perform time-resolved IR to detect intermediates (e.g., thiolate anions at 2500 cm) .
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-limiting steps (e.g., nucleophilic attack on pyrazinone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
